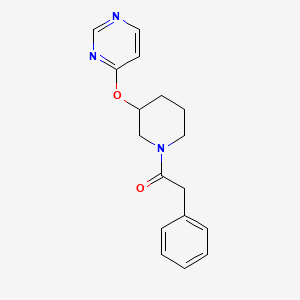

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(11-14-5-2-1-3-6-14)20-10-4-7-15(12-20)22-16-8-9-18-13-19-16/h1-3,5-6,8-9,13,15H,4,7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCMOGLRENGMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a phenylacetic acid derivative with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as lutidine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the pyrimidin-4-yloxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 2-Phenyl-1-(piperidin-1-yl)ethanone (6a): Lacks the pyrimidin-4-yloxy substituent, leading to reduced steric hindrance and altered electronic properties. This compound demonstrated incomplete chemoselective reduction to amines, yielding mixtures under catalytic conditions .

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Features electron-withdrawing nitro groups on the phenyl ring, which enhance amide bond rigidity and promote isomerization. Variable-temperature NMR studies revealed a kinetic barrier of ~67 kJ/mol for isomer interconversion, a property absent in the target compound due to its pyrimidinyloxy substituent .

- 1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone: Incorporates a chlorobenzoyl group instead of pyrimidinyloxy, increasing lipophilicity (ClogP ~2.8 vs.

Biological Activity

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS No. 2034471-41-3) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a phenyl group, a piperidine ring, and a pyrimidin-4-yloxy moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

- Molecular Formula : C17H19N3O2

- Molecular Weight : 297.35 g/mol

- Structure : The compound contains a piperidine ring substituted with a pyrimidine derivative, enhancing its interaction with biological targets.

The biological activity of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds similar to 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. For instance, derivatives containing the pyrimidine moiety have been evaluated for their effectiveness against various bacterial strains. In vitro studies demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In cancer research, the compound has been tested for its cytotoxic effects on several cancer cell lines. A notable study revealed that derivatives of similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting that modifications in structure could lead to improved efficacy . The mechanism involved in this activity includes:

- Induction of apoptosis in tumor cells.

- Inhibition of key oncogenic pathways.

Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of pyrimidine-based compounds, including those related to 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | S. aureus |

| Compound B | 0.75 | E. faecalis |

| 2-PH-PY | 0.25 | Bacillus subtilis |

Study 2: Anticancer Mechanisms

Another investigation assessed the anticancer properties of related compounds in vitro and in vivo models. The study reported that specific derivatives demonstrated significant tumor growth inhibition and induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, and how are structural confirmations performed?

The compound is typically synthesized via multi-step reactions involving piperidine and pyrimidine derivatives. For example, analogous compounds (e.g., benzoylpiperidine derivatives) are synthesized through nucleophilic substitution or Friedel-Crafts acylation, with yields ranging from 40% to 92% depending on substituents and reaction conditions . Structural confirmation relies on 1H-NMR, which provides chemical shift data (e.g., δ 1.5–3.5 ppm for piperidine protons, δ 7.2–8.3 ppm for aromatic protons) and coupling constants to verify connectivity and stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

1H-NMR is essential for verifying the piperidine ring conformation and pyrimidinyloxy substitution pattern. For example, splitting patterns in δ 4.0–5.0 ppm regions confirm the presence of ether-linked pyrimidine groups . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are used to validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the common solubility and stability considerations for this compound in experimental settings?

The compound’s solubility depends on the solvent polarity. Piperidine-containing analogs are typically soluble in dichloromethane, dimethylformamide, or methanol but may require sonication for full dissolution. Stability studies under varying pH and temperature conditions are recommended, as hydrolysis of the pyrimidinyloxy group or oxidation of the ethanone moiety could occur .

Advanced Research Questions

Q. How can chemoselective challenges in modifying the ethanone or pyrimidinyloxy groups be addressed?

Chemoselective reduction of the ethanone group to an alcohol without affecting the pyrimidinyloxy moiety requires careful catalyst selection. For example, molybdenum-catalyzed hydrosilylation has been used for selective amide reductions in similar compounds, though competing side reactions (e.g., enamine formation) must be monitored via 1H-NMR . Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive sites during functionalization .

Q. What strategies improve reaction yields in derivatives with bulky substituents?

Low yields (e.g., 40% for cyclohexyl-substituted analogs) often arise from steric hindrance. Optimizing reaction temperature (e.g., 0°C to room temperature), using high-boiling solvents (e.g., toluene), or employing microwave-assisted synthesis can enhance efficiency . Computational modeling (e.g., DFT calculations) may predict steric clashes and guide substituent placement .

Q. How should researchers resolve contradictory data in catalytic reduction studies?

In cases where reduction of amides produces mixtures (e.g., amine and silylated byproducts), control experiments with deuterated solvents or kinetic studies can identify reaction pathways. For example, 1H-NMR tracking of intermediates in Mo(CO)₆-catalyzed reductions revealed silylation as a competing pathway, necessitating adjusted stoichiometry .

Q. What in vivo models are suitable for studying this compound’s pharmacological potential?

Rodent models (e.g., diabetic mice) are used to evaluate G-protein-coupled receptor (GPR) modulation, as seen in structurally related pyridone derivatives. Acute and chronic dosing studies assess insulin secretion and GLP-1 plasma levels, with pharmacokinetic parameters (e.g., Cmax, AUC) quantified via LC-MS .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies on piperidine-pyrimidine hybrids suggest that electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring improve target binding affinity. Modulating the piperidine’s oxygen linker (e.g., replacing ether with sulfonyl) can alter metabolic stability, as shown in PDE10A inhibitors .

Methodological Notes

- Data Interpretation : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities in complex splitting patterns .

- Replication : Reproduce key reactions (e.g., Friedel-Crafts acylation) under inert atmospheres to minimize oxidation .

- Safety Protocols : Follow SDS guidelines for handling piperidine derivatives, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.